molecular formula C10H11FO4 B14759277 2-Fluoro-4-(methoxymethoxy)-5-methylbenzoic acid

2-Fluoro-4-(methoxymethoxy)-5-methylbenzoic acid

Katalognummer: B14759277
Molekulargewicht: 214.19 g/mol
InChI-Schlüssel: ZQBLBKXITFEYGF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Fluoro-4-(methoxymethoxy)-5-methylbenzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a fluorine atom, a methoxymethoxy group, and a methyl group attached to the benzene ring. It is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(methoxymethoxy)-5-methylbenzoic acid typically involves nucleophilic aromatic substitution reactions. One common method starts with 2,4,5-trifluorobenzonitrile, which undergoes nucleophilic aromatic substitution to introduce the methoxymethoxy group. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO). The final step involves hydrolysis to convert the nitrile group to a carboxylic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-4-(methoxymethoxy)-5-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 2-Fluoro-4-(methoxymethoxy)-5-carboxybenzoic acid.

    Reduction: 2-Fluoro-4-(methoxymethoxy)-5-methylbenzyl alcohol.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Fluoro-4-(methoxymethoxy)-5-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Fluoro-4-(methoxymethoxy)-5-methylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluorine atom can enhance the compound’s binding affinity to certain molecular targets, while the methoxymethoxy group can influence its solubility and stability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Fluoro-4-methoxybenzoic acid: Similar structure but lacks the methoxymethoxy group.

    4-Methoxybenzoic acid: Lacks both the fluorine and methoxymethoxy groups.

    2-Fluoro-5-methylbenzoic acid: Lacks the methoxymethoxy group.

Uniqueness

2-Fluoro-4-(methoxymethoxy)-5-methylbenzoic acid is unique due to the combination of its substituents. The presence of both the fluorine atom and the methoxymethoxy group can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C10H11FO4

Molekulargewicht

214.19 g/mol

IUPAC-Name

2-fluoro-4-(methoxymethoxy)-5-methylbenzoic acid

InChI

InChI=1S/C10H11FO4/c1-6-3-7(10(12)13)8(11)4-9(6)15-5-14-2/h3-4H,5H2,1-2H3,(H,12,13)

InChI-Schlüssel

ZQBLBKXITFEYGF-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1OCOC)F)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.